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molecular formula C14H13ClN2O2S B7771420 N'1-(4-chlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide

N'1-(4-chlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide

Cat. No. B7771420
M. Wt: 308.8 g/mol
InChI Key: HAYVMYJAVSRNGS-UHFFFAOYSA-N
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Patent
US08618023B2

Procedure details

A 1 M sodium methoxyde solution was prepared by adding sodium (423 mg, 18.39 mmol) to anhydrous methanol (19 ml) with external cooling. Once all of the metal was dissolved, 4-chlorobenzaldehyde tosyl hydrazone (5.39 g, 17.51 mmol) was added and the mixture was stirred until the solid was dissolved. After stirring for a further 15 min at room temperature the methanol was removed under reduced pressure at room temperature. 5.73 g of 4-chlorobenzaldehyde tosyl hydrazone sodium salt was obtained in the form of a white powder (99% of theory).
Quantity
423 mg
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na:1].[S:2]([NH:12][N:13]=[CH:14][C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)([C:5]1[CH:11]=[CH:10][C:8]([CH3:9])=[CH:7][CH:6]=1)(=[O:4])=[O:3]>CO>[Na:1].[Na:1].[S:2]([NH:12][N:13]=[CH:14][C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)([C:5]1[CH:11]=[CH:10][C:8]([CH3:9])=[CH:7][CH:6]=1)(=[O:4])=[O:3] |f:4.5,^1:0,23,24|

Inputs

Step One
Name
Quantity
423 mg
Type
reactant
Smiles
[Na]
Name
Quantity
19 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.39 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)NN=CC1=CC=C(C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred until the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Once all of the metal was dissolved
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure at room temperature

Outcomes

Product
Name
Type
product
Smiles
[Na]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[Na].S(=O)(=O)(C1=CC=C(C)C=C1)NN=CC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.73 g
YIELD: CALCULATEDPERCENTYIELD 187.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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